![molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6](/img/structure/B1593408.png)
2-Amino-5-cyano-N,3-dimethylbenzamide
Overview
Description
“2-Amino-5-cyano-N,3-dimethylbenzamide” is an organic compound . It appears as a white to light yellow crystalline powder . The compound has a molecular weight of 189.22 .
Synthesis Analysis
The synthesis of “2-Amino-5-cyano-N,3-dimethylbenzamide” involves the reaction of 2-amino-5-cyano-3-methylbenzoic acid esters or diesters with methylamine . The cyanated products of the formulae are initially obtained as copper complexes and can be decomplexed by washing with aqueous ammonia, ethylenediamine, ethylenediaminetetraacetic acid (EDTA), aqueous iron (III) chloride and can be isolated either from the aqueous solid obtained or extractively using suitable solvents .Molecular Structure Analysis
The molecular formula of “2-Amino-5-cyano-N,3-dimethylbenzamide” is C10H11N3O . The InChI code is1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)
. Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 359.2±42.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.5±3.0 kJ/mol . The flash point is 171.1±27.9 °C . The index of refraction is 1.585 . The molar refractivity is 52.6±0.4 cm³ . The polar surface area is 79 Ų . The polarizability is 20.8±0.5 10^-24 cm³ . The surface tension is 56.8±5.0 dyne/cm . The molar volume is 157.0±5.0 cm³ .Scientific Research Applications
Chemical Synthesis
“2-Amino-5-cyano-N,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H11N3O . It is used in various chemical synthesis processes due to its unique structure and properties .
Impurity in Cyantraniliprole
This compound is known to be an impurity of Cyantraniliprole , a chemical that belongs to the cyano anthranilamide family and has activity against invertebrate pests .
Insect Control
The cyano anthranilamide family of insect control chemicals, which includes Cyantraniliprole, can activate the cyanodine receptors causing mortality in invertebrates . As an impurity of Cyantraniliprole, “2-Amino-5-cyano-N,3-dimethylbenzamide” may also have potential applications in this field .
Production Process
There is a patented process for preparing “2-Amino-5-cyano-N,3-dimethylbenzamide” by reacting 2-amino-5-cyano-3-methylbenzoic esters or diesters with methylamine . This indicates its importance in the field of chemical production and manufacturing .
Life Science Research
This compound could potentially be used in life science research, including fields such as cell biology, genomics, and proteomics . However, the specific applications in these areas are not detailed in the available resources .
Safety and Handling
The compound is classified under GHS07 for safety, with hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, its handling and use in research applications must be done with appropriate safety measures .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-cyano-N,3-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
2-Amino-5-cyano-N,3-dimethylbenzamide interacts with its target, the ryanodine receptor, by activating it . This activation leads to an increase in the intracellular calcium levels, which can result in changes in various cellular processes.
Biochemical Pathways
The activation of the ryanodine receptor by 2-Amino-5-cyano-N,3-dimethylbenzamide affects the calcium signaling pathway . This pathway plays a key role in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth. The downstream effects of this pathway activation can vary depending on the specific cell type and the physiological context.
Result of Action
The activation of the ryanodine receptor by 2-Amino-5-cyano-N,3-dimethylbenzamide leads to an increase in intracellular calcium levels . This can result in various molecular and cellular effects, depending on the specific cell type and the physiological context. For example, in muscle cells, this could lead to muscle contraction.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
2-amino-5-cyano-N,3-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCPQZOXOQZEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648915 | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyano-N,3-dimethylbenzamide | |
CAS RN |
890707-29-6 | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890707-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890707296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2-amino-5-cyano-N,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-5-cyano-N,3-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-cyano-N,3-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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